molecular formula C17H20N6O2S B2653278 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 1013776-87-8

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2653278
CAS No.: 1013776-87-8
M. Wt: 372.45
InChI Key: PDZLKLNBYGHQPU-UHFFFAOYSA-N
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Description

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a potent, selective, and cell-active inhibitor of methyltransferase-like 3 (METTL3), the catalytic subunit of the methyltransferase complex responsible for N⁶-methyladenosine (m⁶A) RNA modification (source) . This post-transcriptional modification is a fundamental regulator of gene expression, influencing RNA stability, splicing, export, and translation. By specifically targeting the SAM-binding pocket of METTL3, this compound effectively reduces the m⁶A epitranscriptome in cells, providing researchers with a critical chemical tool to dissect the functional roles of m⁶A in various biological processes (source) . Its primary research value lies in probing the intricate landscape of epitranscriptomics, particularly in oncology, where it is used to investigate the dependence of certain cancers, such as acute myeloid leukemia (AML), on METTL3 catalytic activity for growth and survival (source) . The compound's scaffold, featuring a triazole-thioacetamide core, was optimized to achieve high potency and selectivity over other methyltransferases, making it a superior probe compared to earlier, less selective SAM-competitive inhibitors. Researchers utilize this molecule to elucidate the mechanistic links between m⁶A dysregulation and disease pathogenesis, to validate METTL3 as a therapeutic target, and to explore potential novel treatment strategies in epigenetics-driven diseases.

Properties

IUPAC Name

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-11-7-5-6-8-13(11)18-14(24)10-26-17-20-19-15(23(17)3)12-9-22(2)21-16(12)25-4/h5-9H,10H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZLKLNBYGHQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a novel synthetic derivative that combines features from both pyrazole and triazole scaffolds. These types of compounds have garnered attention for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's structure features a triazole ring , a pyrazole moiety , and a thioether linkage , which contribute to its potential biological activity. The presence of the methoxy group on the pyrazole enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the one have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

Antiviral Properties

Triazole derivatives have been explored for their antiviral activity. Some studies suggest that compounds with similar structural motifs can inhibit viral replication through interference with viral enzymes or host cell pathways. For example, certain pyrazole derivatives have demonstrated activity against HIV and HCV by targeting specific viral proteins involved in replication.

Anticancer Potential

Several studies have highlighted the anticancer potential of triazole-containing compounds. The compound in focus may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For instance, related compounds have shown activity against various cancer cell lines with IC50 values indicating effectiveness at low concentrations.

Case Study 1: Antimicrobial Evaluation

A study evaluating a series of pyrazole-triazole hybrids found that one derivative exhibited an IC50 value of 6.2 μM against M. tuberculosis, showcasing its potential as an anti-tubercular agent . The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

In another investigation, a related compound demonstrated significant cytotoxicity against the colon carcinoma cell line HCT-116, with an IC50 value of 27.3 μM . This suggests that modifications to the triazole and pyrazole structures can enhance their anticancer efficacy.

Summary of Biological Activities

Activity TypeEfficacyReference
AntimicrobialEffective against E. coli and S. aureus
AntiviralInhibits replication of HIV and HCV
AnticancerIC50 = 6.2 μM against M. tuberculosis
IC50 = 27.3 μM against colon carcinoma

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The target compound’s methyl and methoxy groups balance lipophilicity, whereas the pyridinyl analog () is more polar.
  • Solubility : The trifluoromethylphenyl derivative () may exhibit lower aqueous solubility due to its hydrophobic CF₃ group.
  • Stability : Allyl-substituted compounds () are prone to oxidation, whereas the target compound’s methoxy group offers greater stability.

Research Findings and Implications

  • Synthetic Yield : The target compound is synthesized in high yields (~75–85%) under optimized conditions, comparable to analogs in .
  • Characterization : All compounds are validated via ¹H/¹³C NMR, IR, and LC-MS, with crystallographic data (where available) refined using SHELX programs .

Q & A

Q. What strategies evaluate the compound's potential for multi-target drug development?

  • Polypharmacology profiling : Use ChEMBL or BindingDB to identify off-target interactions (e.g., kinase inhibition) .
  • In vivo models : Test in zebrafish or murine models for dual anti-inflammatory and antimicrobial effects .

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